![molecular formula C15H13N3O3S2 B2547372 Ethyl 2-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)acetate CAS No. 681167-97-5](/img/structure/B2547372.png)
Ethyl 2-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as ETTA, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of ETTA can be analyzed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). For instance, the 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule, respectively .Chemical Reactions Analysis
The chemical reactions involving ETTA can be studied using various techniques. For example, the reaction of 7-chloro-6-fluoro-5-nitro-2-hydrazinylbenzo[d]thiazole with substituted acetophenones in the presence of glacial acetic acid has been reported .Physical And Chemical Properties Analysis
ETTA has a molecular weight of 347.41. Further physical and chemical properties can be determined using various analytical techniques, such as NMR and MS .Scientific Research Applications
- Application : Ethyl 2-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)acetate can serve as a fluorescent probe. Researchers can modify its structure to target specific biomolecules (such as proteins or nucleic acids) and use its fluorescence properties for imaging and tracking cellular processes .
Fluorescent Probes in Biomedical Research
Future Directions
The future directions for the study of ETTA could include further exploration of its biological activities and potential applications in scientific research and industry. Additionally, the development of new synthetic pathways and the study of its mechanism of action could also be areas of future research .
Mechanism of Action
Target of Action
Ethyl 2-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)acetate is a compound that is related to the thiazole scaffold . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives are known to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
ethyl 2-[2-(1,3-benzothiazole-6-carbonylamino)-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S2/c1-2-21-13(19)6-10-7-22-15(17-10)18-14(20)9-3-4-11-12(5-9)23-8-16-11/h3-5,7-8H,2,6H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNOLNJUKAUADU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.